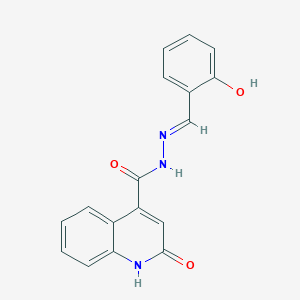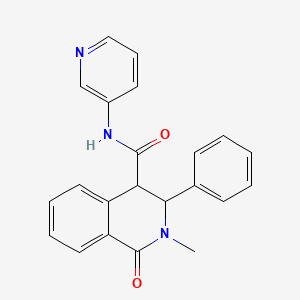![molecular formula C18H19N5OS B6116548 N~2~-(4-{[6-(DIMETHYLAMINO)-2-METHYL-4-PYRIMIDINYL]AMINO}PHENYL)-2-THIOPHENECARBOXAMIDE](/img/structure/B6116548.png)
N~2~-(4-{[6-(DIMETHYLAMINO)-2-METHYL-4-PYRIMIDINYL]AMINO}PHENYL)-2-THIOPHENECARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-{[6-(DIMETHYLAMINO)-2-METHYL-4-PYRIMIDINYL]AMINO}PHENYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is notable for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry. The presence of the pyrimidine ring, along with the thiophene carboxamide group, contributes to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-{[6-(DIMETHYLAMINO)-2-METHYL-4-PYRIMIDINYL]AMINO}PHENYL)-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via alkylation reactions using dimethylamine and suitable alkylating agents.
Attachment of the Thiophene Carboxamide Group: The thiophene carboxamide group is attached through amide bond formation, typically using thiophene-2-carboxylic acid and coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(4-{[6-(DIMETHYLAMINO)-2-METHYL-4-PYRIMIDINYL]AMINO}PHENYL)-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and pyridine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-{[6-(DIMETHYLAMINO)-2-METHYL-4-PYRIMIDINYL]AMINO}PHENYL)-2-THIOPHENECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N2-(4-{[6-(DIMETHYLAMINO)-2-METHYL-4-PYRIMIDINYL]AMINO}PHENYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Modulate Receptors: The compound can interact with cellular receptors, leading to changes in cell signaling pathways.
Induce Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
N~2~-(4-{[6-(DIMETHYLAMINO)-2-METHYL-4-PYRIMIDINYL]AMINO}PHENYL)-2-THIOPHENECARBOXAMIDE can be compared with other similar compounds, such as:
Pyrimidine Derivatives: Compounds like imatinib, dasatinib, and nilotinib, which are used in the treatment of leukemia.
Thiophene Carboxamides: Compounds with similar thiophene carboxamide groups, which are studied for their antimicrobial and anticancer activities.
Uniqueness
The uniqueness of N2-(4-{[6-(DIMETHYLAMINO)-2-METHYL-4-PYRIMIDINYL]AMINO}PHENYL)-2-THIOPHENECARBOXAMIDE lies in its combined structural features of the pyrimidine ring and thiophene carboxamide group, which contribute to its diverse chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-19-16(11-17(20-12)23(2)3)21-13-6-8-14(9-7-13)22-18(24)15-5-4-10-25-15/h4-11H,1-3H3,(H,22,24)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYLYVSVQPZOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline](/img/structure/B6116474.png)
![2-[[5-(Methoxymethyl)furan-2-yl]methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B6116483.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-2-carboxamide](/img/structure/B6116490.png)
![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinyl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6116496.png)
![{1-[(4-ethylphenyl)sulfonyl]-3-piperidinyl}(3-methyl-2-thienyl)methanone](/img/structure/B6116507.png)

![1-benzyl-4-{3-[1-(2-furylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6116514.png)
![4-(6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6116521.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(3-methylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6116524.png)
![2-[(4-methylphenyl)amino]-5-nitro-2,4,6-cycloheptatrien-1-one](/img/structure/B6116540.png)
![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylcyclopentanecarboxamide](/img/structure/B6116572.png)


![2-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B6116586.png)
